- Synthesis and biological activity of a series of diaryl-substituted α-cyano-β-hydroxypropenamides, a new class of anthelmintic agentsJournal of Medicinal Chemistry, 1991, 34(11), 3295-301,
Cas no 96784-54-2 (3-Methyl-4-nitrobenzonitrile)

3-Methyl-4-nitrobenzonitrile structure
Nombre del producto:3-Methyl-4-nitrobenzonitrile
Número CAS:96784-54-2
MF:C8H6N2O2
Megavatios:162.145441532135
MDL:MFCD00017615
CID:91126
PubChem ID:2801434
3-Methyl-4-nitrobenzonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 3-Methyl-4-nitrobenzonitrile
- 4-Nitro-m-tolunitrile
- Benzonitrile, 3-methyl-4-nitro-
- 3-Methyl-4-nitro-benzonitrile
- IHVNKSXTJZNBQA-UHFFFAOYSA-N
- 3-methyl-4-nitrobenzenecarbonitrile
- 5-Cyano-2-nitrotoluene
- 4-Cyano-2-methylnitrobenzene
- IHVNKSXTJZNBQA-UHFFFAOYSA-
- SBB058367
- 6780AC
- ST50406845
- ST24042322
- 3-Methyl-4-nitrobenzonitrile (ACI)
- m-Tolunitrile, 4-nitro- (6CI)
- 4-Nitro-3-methylbenzonitrile
- DTXSID70384248
- DS-10913
- MFCD00017615
- TD1024
- DTXCID90335272
- SCHEMBL1026558
- AKOS006229595
- 96784-54-2
- EN300-160573
- CS-0040051
- AC-26101
- DB-057647
- SY100991
-
- MDL: MFCD00017615
- Renchi: 1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3
- Clave inchi: IHVNKSXTJZNBQA-UHFFFAOYSA-N
- Sonrisas: N#CC1C=C(C)C([N+](=O)[O-])=CC=1
- Brn: 2443778
Atributos calculados
- Calidad precisa: 162.04300
- Masa isotópica única: 162.043
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 225
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 2.6
- Carga superficial: 0
- Superficie del Polo topológico: 69.6
Propiedades experimentales
- Color / forma: Light yellow crystalline powder
- Denso: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 80-81 ºC
- Punto de ebullición: 322.2±30.0 °C at 760 mmHg
- Punto de inflamación: 148.6±24.6 °C
- índice de refracción: 1.568
- Disolución: Very slightly soluble (0.31 g/l) (25 º C),
- Coeficiente de distribución del agua: Insoluble in water
- PSA: 69.61000
- Logp: 2.29808
- Disolución: Insoluble in water
3-Methyl-4-nitrobenzonitrile Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: Toxic
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Número de transporte de mercancías peligrosas:3439
- Código de categoría de peligro: 20/21/22-36/37/38
- Instrucciones de Seguridad: S26-S36/37/39-S45
-
Señalización de mercancías peligrosas:
- Grupo de embalaje:III
- Términos de riesgo:R20/21/22
- Período de Seguridad:6.1
- Categoría de embalaje:III
- Nivel de peligro:6.1
- Condiciones de almacenamiento:Room temperature storage
3-Methyl-4-nitrobenzonitrile Datos Aduaneros
- Código HS:2926909090
- Datos Aduaneros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Methyl-4-nitrobenzonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110691-25g |
3-Methyl-4-nitrobenzonitrile |
96784-54-2 | 98% | 25g |
¥1051.00 | 2024-04-23 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11301-10g |
3-Methyl-4-nitrobenzonitrile, 97% |
96784-54-2 | 97% | 10g |
¥2954.00 | 2023-02-26 | |
TRC | M240800-5g |
3-Methyl-4-nitrobenzonitrile |
96784-54-2 | 5g |
$ 245.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110691-5g |
3-Methyl-4-nitrobenzonitrile |
96784-54-2 | 98% | 5g |
¥294.00 | 2024-04-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57540-250mg |
3-Methyl-4-nitrobenzonitrile |
96784-54-2 | 250mg |
¥36.0 | 2021-09-04 | ||
Fluorochem | 221582-1g |
3-Methyl-4-nitrobenzonitrile |
96784-54-2 | 95% | 1g |
£15.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M841522-250mg |
3-Methyl-4-nitrobenzonitrile |
96784-54-2 | 97% | 250mg |
¥54.90 | 2022-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11301-5g |
3-Methyl-4-nitrobenzonitrile, 97% |
96784-54-2 | 97% | 5g |
¥931.00 | 2023-02-26 | |
Chemenu | CM157343-1000g |
3-methyl-4-nitrobenzonitrile |
96784-54-2 | 95% | 1000g |
$5520 | 2021-06-17 | |
eNovation Chemicals LLC | D508215-25g |
3-Methyl-4-nitrobenzonitrile |
96784-54-2 | 97% | 25g |
$695 | 2024-05-24 |
3-Methyl-4-nitrobenzonitrile Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 24 h, reflux
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Dihydrobenzofuran derivatives as insecticidal compounds and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid ; overnight, 55 °C; 55 °C → rt
1.2 Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Referencia
- Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective ImagingChemistry - A European Journal, 2016, 22(18), 6361-6367,
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Referencia
- Grignard reagents selective attack to nitroarenic function in the presence of other electrophilic groupsTetrahedron Letters, 1985, 26(1), 115-18,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Silver acetate , Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, 80 °C
Referencia
- Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrileOrganic & Biomolecular Chemistry, 2014, 12(45), 9109-9112,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Ozone , Nitrogen dioxide Solvents: Acetonitrile ; 3 h, -10 °C
Referencia
- Nitration of moderately deactivated arenes with nitrogen dioxide and molecular oxygen under neutral conditions. Zeolite-induced enhancement of regioselectivity and reversal of isomer ratiosOrganic & Biomolecular Chemistry, 2003, 1(13), 2326-2335,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Toluene ; 5 - 6 h, rt → reflux
Referencia
- Novel commercial scale synthetic approach for 5-cyanoindole: a potential intermediate for vilazodone hydrochloride, an antidepressant drugAsian Journal of Chemistry, 2020, 32(10), 2460-2462,
Métodos de producción 8
Condiciones de reacción
Referencia
- Use of Conformationally Restricted Benzamidines as Arginine Surrogates in the Design of Platelet GPIIb-IIIa Receptor AntagonistsJournal of Medicinal Chemistry, 1997, 40(18), 2843-2857,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Nitric acid ; < 10 °C; 1 h, < 10 °C → rt
Referencia
- Nitration of m-tolunitrile and identification of the productsJingxi Huagong, 2005, 22(9), 699-701,
Métodos de producción 10
Condiciones de reacción
Referencia
- Preparation of α-cyano-β-oxo-N-phenylbenzenepropanamides as anthelmintics, United States, , ,
Métodos de producción 11
Condiciones de reacción
Referencia
- Preparation of 5,6-bicyclic glycoprotein IIb-IIIa receptor antagonists useful for the inhibition of blood platelet aggregation, European Patent Organization, , ,
3-Methyl-4-nitrobenzonitrile Raw materials
3-Methyl-4-nitrobenzonitrile Preparation Products
3-Methyl-4-nitrobenzonitrile Literatura relevante
-
1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenesPeter H. Gore,Stewart Thorburn,David J. Weyell J. Chem. Soc. Perkin Trans. 1 1973 2940
-
Xinhua Peng,Naoyuki Fukui,Masayuki Mizuta,Hitomi Suzuki Org. Biomol. Chem. 2003 1 2326
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96784-54-2)3-Methyl-4-nitrobenzonitrile

Pureza:99%
Cantidad:25g
Precio ($):190.0